

Gatifloxacin Sesquhydrate: A Comprehensive Technical Guide to its Crystalline Structures and Forms

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Compound of Interest

Compound Name: *Gatifloxacin sesquihydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a potent broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its therapeutic efficacy is intrinsically linked to its solid-state properties, particularly its crystalline structure. The ability of gatifloxacin to exist in multiple crystalline forms, known as polymorphs, as well as hydrated forms (pseudopolymorphs), significantly influences its physicochemical properties such as solubility, stability, and bioavailability.[1][4] This technical guide provides an in-depth analysis of the crystalline structure and various forms of gatifloxacin, with a primary focus on the commercially relevant sesquihydrate form.

Gatifloxacin was initially developed as a hemihydrate, which was found to be hygroscopic, leading to issues with tablet disintegration and dissolution.[1] Subsequently, a more stable sesquihydrate form was developed and utilized in the marketed tablet formulation.[1] Further research has revealed a complex polymorphic landscape for gatifloxacin, with numerous crystalline forms identified, including a pentahydrate and at least twelve other polymorphic or pseudopolymorphic forms.[1][4][5] Understanding the characteristics of these different forms is critical for drug development, formulation, and ensuring consistent product quality and performance.

Crystalline Forms of Gatifloxacin

Gatifloxacin exhibits a rich polymorphism, with numerous crystalline forms identified and characterized. These forms are primarily hydrates and solvates, each possessing a unique crystal lattice and, consequently, distinct physical properties. The following tables summarize the key crystallographic data for various identified forms of gatifloxacin, primarily derived from patent literature.

Table 1: X-Ray Powder Diffraction (XRPD) Data for Gatifloxacin Crystalline Forms

Form Designation	Characteristic 2θ Peaks (±0.2°)	Reference
Sesquihydrate	Data not explicitly provided in a consolidated list in the searched literature. It is the established commercial form.	[4] [5] [6]
Form A	6.4, 12.8, 16.4, 17.3, 19.4	[4]
Form B	9.2, 10.6, 11.9, 18.4, 25.0	[4]
Form C	Not explicitly listed, but derivable from Form B or I.	[4]
Form D	8.2, 14.4, 19.0, 21.4, 21.9, 23.1	[4]
Form E1	7.1, 7.3, 10.8, 15.7, 16.4, 18.1	[4]
Form F	8.0, 14.2, 18.7, 21.8, 23.0	[4]
Form G	17.2, 17.6	[4]
Form H	6.6, 13.2, 19.6, 19.9	[4]
Form I	6.5, 7.1, 12.8, 17.2, 19.3, 21.0	[4]
Form J	6.7, 11.3, 13.8, 16.4	[6]
Form L	17.2	[6]
Form M	8.8, 14.1, 17.6, 18.2, 22.0, 22.6	[6]
Form Q	6.8, 7.1, 11.1, 15.5, 17.4	[6]
Form S	9.3, 11.0, 12.0, 14.5, 18.6, 21.2	[6]
Form T1	7.4, 8.9, 9.6, 11.4, 12.2, 12.9, 14.1, 21.2, 21.8, 24.1, 26.0	[6]
Form X	13.4, 14.8, 17.6, 19.6, 20.0	[5]

Form Y	13.9, 14.8, 16.1	[5]
Anhydrous Form I	7.763, 10.196, 12.854, 13.615, 14.112, 14.932, 16.333, 17.013, 19.722, 20.491, 21.456, 23.593, 23.765, 24.44, 25.927, 27.558, 28.65, 30.496, 30.872, 31.477	[7]
Anhydrous Form II	5.931, 11.248, 11.906, 12.426, 14.116, 15.833, 16.276, 17.991, 18.667, 19.646, 21.073, 21.507, 22.509, 23.249, 24.287, 24.943, 26.918, 27.571, 27.807, 28.504, 29.389, 39.841	[7]

Table 2: Thermal Analysis Data for Gatifloxacin Crystalline Forms

Form Designation	Differential Scanning Calorimetry (DSC) Data	Thermogravimetric Analysis (TGA) Data	Reference
Sesquihydrate	A sharp endothermic melting peak is observed around 183.88°C.[8]	Exhibits a weight loss corresponding to 1.5 moles of water.	[4][5]
Form A	A typical DSC thermogram is presented in the reference.	Loss on drying can be as high as 65%.	[4]
Form B	A typical DSC thermogram is presented in the reference.	A typical TGA thermogram is presented in the reference.	[4]
Form C	A typical DSC thermogram is presented in the reference.	A typical TGA thermogram is presented in the reference.	[4]
Form F	A typical DSC thermogram is presented in the reference.	A typical TGA thermogram is presented in the reference.	[4]
Form G	A typical DSC thermogram is presented in the reference.	A typical TGA thermogram is presented in the reference.	[4]
Form H (Toluene Solvate)	A typical DSC thermogram is presented in the reference.	Not specified.	[4]

Form I	A typical DSC thermogram is presented in the reference.	A typical TGA thermogram is presented in the reference.	[4]
Form X	A characteristic endothermic peak is observed.	Not specified.	[5]
Form Y	Characteristic endotherms that peak at about 92°C and 188°C.	Not specified.	[5]
Anhydrous Form I	Endotherm at 188.35°C.	Total weight loss of 0.6% at a temperature range of 0-250°C. [7]	[7]
Anhydrous Form II	Endotherm at 187.71°C.	Not specified.	[7]

Experimental Protocols

The characterization of gatifloxacin's crystalline forms relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Preparation of Crystalline Forms

The generation of different polymorphic and pseudopolymorphic forms of gatifloxacin is highly dependent on the crystallization conditions, including the choice of solvent, temperature, and cooling rate.

- Objective: To prepare various crystalline forms of gatifloxacin for characterization.
- General Procedure:
 - Slurry Conversion: Suspend gatifloxacin in a selected solvent (e.g., isopropanol for Form A, ethanol or 1-butanol for Form B, toluene for Form H) at ambient temperature.[\[4\]](#) The slurry is agitated for a specified duration (e.g., 8 to 36 hours for Form H) to allow for

solvent-mediated transformation.[4] The resulting crystalline solid is then isolated by filtration and dried.

- Recrystallization: Dissolve gatifloxacin in a suitable solvent or solvent mixture (e.g., a 90:10 v/v mixture of methanol and water for Form F) at an elevated temperature to achieve saturation.[4] The solution is then cooled, often to ambient temperature or below, to induce crystallization. The crystals are collected by filtration and dried under controlled conditions.
- Drying: Certain forms can be obtained by drying other forms under specific conditions. For example, Form G can be prepared by drying Form A or Form F at approximately 50°C.[4]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific form.

- Objective: To obtain the characteristic XRPD pattern for each crystalline form of gatifloxacin.
- Methodology:
 - Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystals, which can alter the relative intensities of the diffraction peaks.
 - Instrumentation: A powder X-ray diffractometer equipped with a Cu K α radiation source is typically used.
 - Data Collection: The sample is scanned over a specific 2θ range (e.g., 2° to 40°). The scan speed, step size, and other instrumental parameters are optimized to obtain a high-quality diffraction pattern.
 - Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ , is analyzed to determine the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

- Objective: To determine the thermal properties (e.g., melting point, enthalpy of fusion) of the different crystalline forms of gatifloxacin.
- Methodology:
 - Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
 - Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated with a standard of known melting point and enthalpy of fusion, such as indium.
 - Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under a nitrogen purge. An empty sealed pan is used as a reference.
 - Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events. The peak temperature of an endotherm is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water or solvent content of a crystalline material.

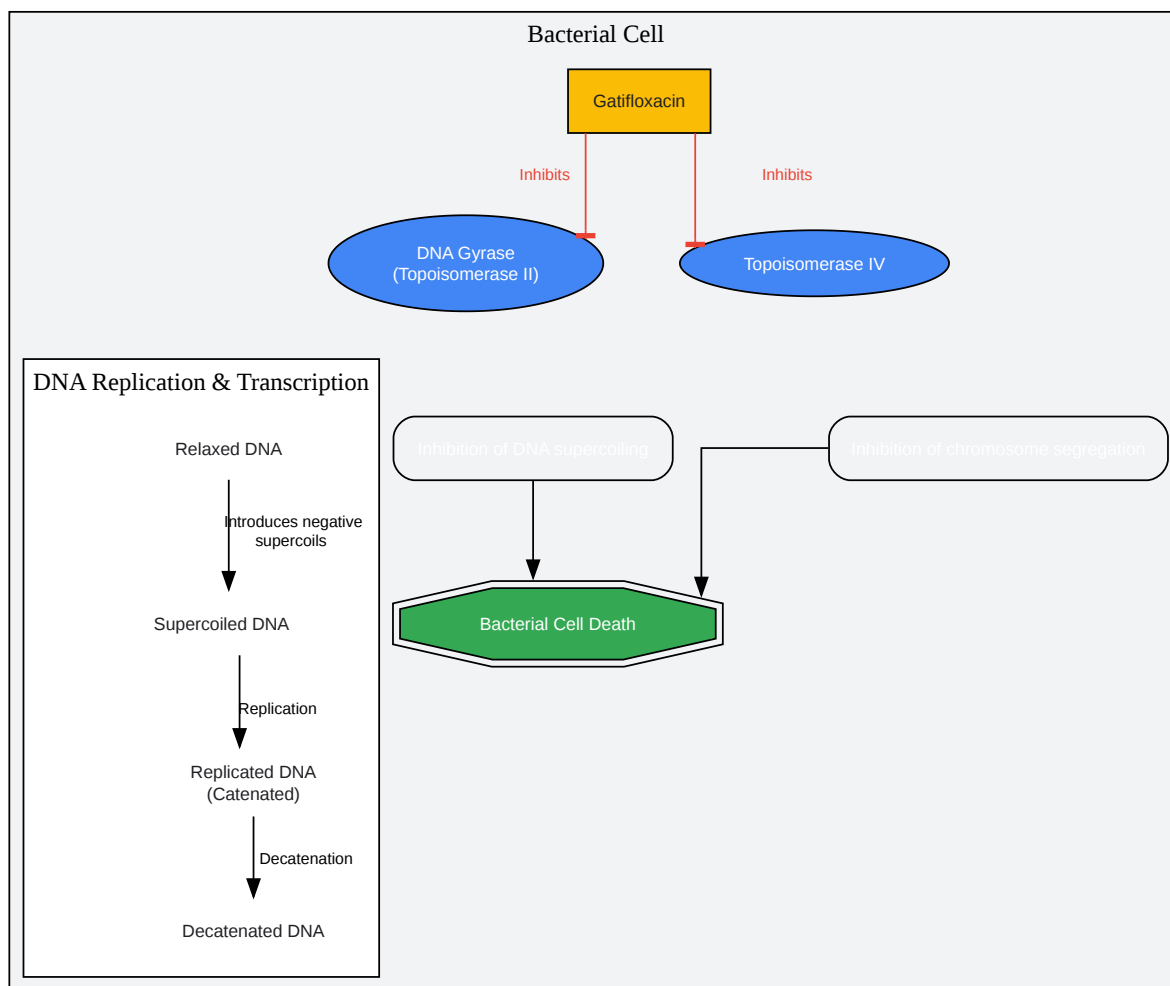
- Objective: To quantify the amount of water or solvent in the crystalline forms of gatifloxacin.
- Methodology:
 - Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.

- Instrumentation: A thermogravimetric analyzer is used.
- Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen).
- Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature at which weight loss occurs and the percentage of weight loss. This information is used to calculate the stoichiometry of hydrates or solvates.

Visualization of Key Processes

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.^{[2][3][9]} These enzymes are crucial for DNA replication, transcription, repair, and recombination.^{[2][3][9]} By targeting these enzymes, gatifloxacin disrupts these vital cellular processes, leading to bacterial cell death.

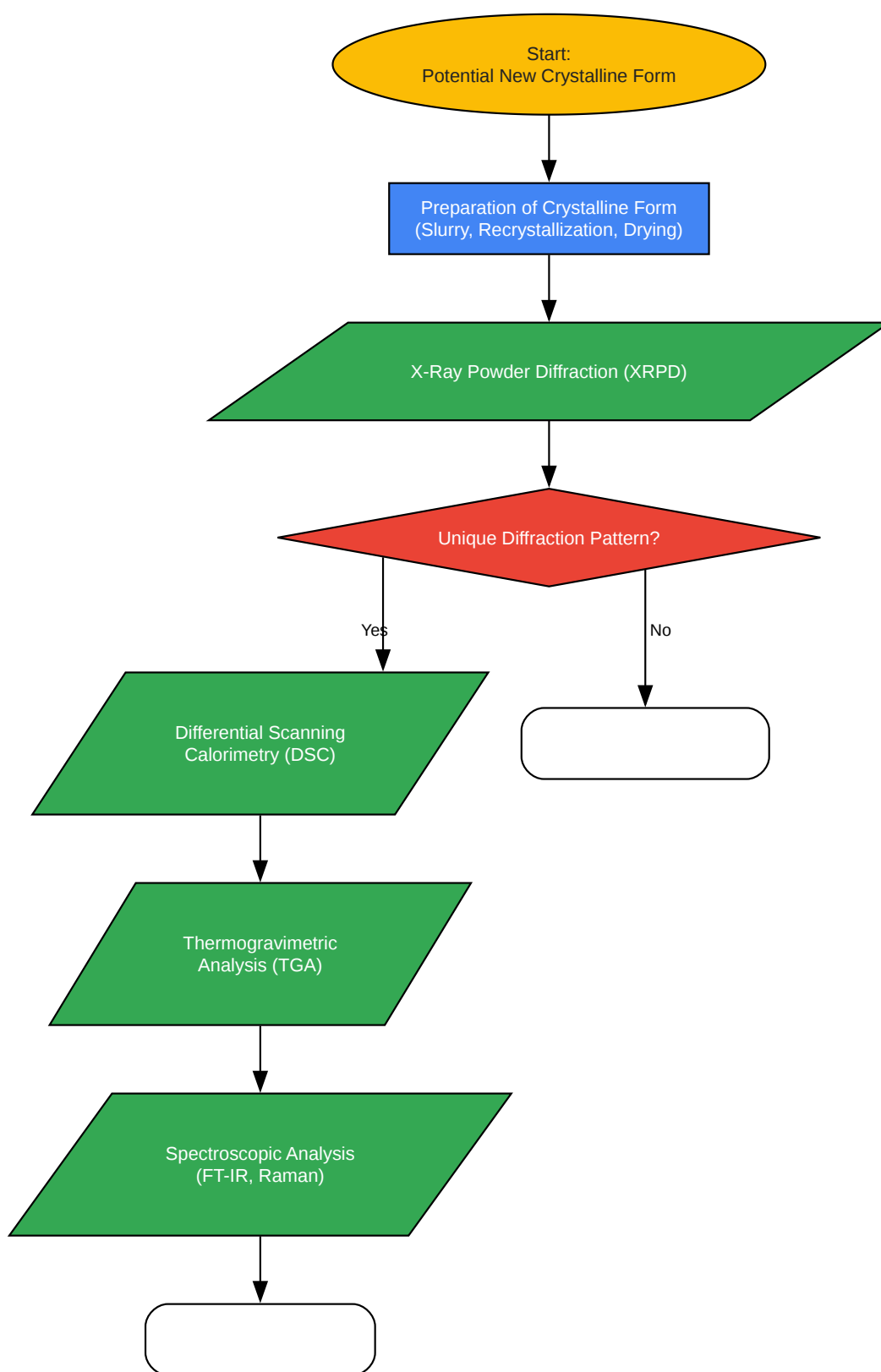


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Caption: Gatifloxacin's mechanism of action.

Experimental Workflow for Characterization of Gatifloxacin Crystalline Forms

The identification and characterization of a new crystalline form of gatifloxacin follows a systematic workflow, employing a combination of analytical techniques to elucidate its structure and properties.



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Caption: Characterization workflow for gatifloxacin.

Conclusion

The crystalline structure of gatifloxacin is a critical attribute that dictates its performance as a pharmaceutical agent. The existence of numerous polymorphic and pseudopolymorphic forms, including the therapeutically important sesquihydrate, necessitates a thorough understanding and rigorous control of its solid-state chemistry. This guide has provided a comprehensive overview of the known crystalline forms of gatifloxacin, summarizing the available crystallographic and thermal analysis data. The detailed experimental protocols offer a foundation for researchers and drug development professionals to effectively characterize and control the solid form of gatifloxacin, ultimately ensuring the development of safe, stable, and efficacious drug products. The visualization of the mechanism of action and the characterization workflow further aids in comprehending the key aspects of gatifloxacin's properties and analysis.

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